molecular formula C18H15ClN4O B14103356 4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide

4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14103356
M. Wt: 338.8 g/mol
InChI Key: YDXFSFXKBIBHHE-UHFFFAOYSA-N
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Description

“4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Indenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the indenyl group to the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the triazole ring or the chlorophenyl group, potentially leading to the formation of amine or hydroxy derivatives.

    Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for its potential activity against various pathogens or cancer cell lines.

Medicine

In medicine, the compound might be investigated as a potential drug candidate. Its unique structure could interact with biological targets in ways that lead to therapeutic effects.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, that benefit from the stability and reactivity of the triazole ring.

Mechanism of Action

The mechanism of action of “4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The triazole ring could play a key role in binding to these molecular targets, while the chlorophenyl and indenyl groups might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group often exhibit antimicrobial and antifungal properties.

    Indenyl Compounds: Indenyl derivatives are studied for their potential in materials science and catalysis.

Uniqueness

What sets “4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” apart is the combination of these three functional groups in a single molecule. This unique structure could confer a combination of properties that make it particularly useful in specific applications, such as targeted drug delivery or advanced materials.

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H15ClN4O/c19-14-6-2-5-13(9-14)16-17(22-23-21-16)18(24)20-15-8-7-11-3-1-4-12(11)10-15/h2,5-10H,1,3-4H2,(H,20,24)(H,21,22,23)

InChI Key

YDXFSFXKBIBHHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=NNN=C3C4=CC(=CC=C4)Cl

Origin of Product

United States

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